Thevetin A (CAS: 37933-66-7) is a highly potent cardenolide trioside isolated primarily from the seeds of Thevetia peruviana (yellow oleander)[1]. Structurally, it consists of the aglycone cannogenin linked to a trisaccharide chain composed of one L-thevetose and two D-glucose units [2]. In pharmacological and toxicological research, it serves as a high-affinity inhibitor of the Na+/K+-ATPase pump [3]. Its precise structural configuration makes it a critical reference standard for forensic toxicology, distinguishing Thevetia poisoning from Nerium oleander exposure, and a valuable precursor for structure-activity relationship (SAR) studies evaluating glycosylation impacts on cytotoxicity [1].
Substituting Thevetin A with its co-extracted analog Thevetin B or the monoside neriifolin fundamentally alters experimental outcomes [1]. Thevetin B possesses a digitoxigenin aglycone with a methyl group at C-19, whereas Thevetin A features a cannogenin aglycone with an aldehyde group at C-19 [2]. This 14 Da mass difference significantly shifts the molecule's binding kinetics and alters its LC-MS/MS fragmentation pattern, making them non-interchangeable for analytical calibration [1]. Furthermore, substituting a trioside like Thevetin A with a monoside (e.g., neriifolin) drastically increases lipophilicity and membrane permeability, leading to entirely different cytotoxicity profiles and bioavailability metrics in cellular assays [3].
In high-resolution Q-TOF MS/MS profiling, Thevetin A and Thevetin B exhibit distinct mass fragmentation patterns due to their aglycone structures [1]. Thevetin A contains a cannogenin aglycone (C-19 aldehyde), while Thevetin B contains digitoxigenin (C-19 methyl) [2]. This functional group substitution results in a precise 14 Da mass difference, which is critical for resolving co-eluting peaks in HPLC-MS analysis [1].
| Evidence Dimension | Molecular mass and C-19 functional group |
| Target Compound Data | Thevetin A: Cannogenin aglycone (aldehyde), [M+Na]+ = 895.4 m/z |
| Comparator Or Baseline | Thevetin B: Digitoxigenin aglycone (methyl), [M+Na]+ = 881.4 m/z |
| Quantified Difference | 14 Da mass difference due to aldehyde vs. methyl substitution |
| Conditions | High-Resolution Q-TOF MS/MS and HPLC-MS profiling |
Essential for forensic and analytical laboratories requiring exact mass calibration to differentiate closely related cardenolides in complex plant extracts.
The length of the sugar moiety at the C-3 position heavily dictates the lipophilicity and cytotoxic potency of cardiac glycosides [1]. Thevetin A, a trioside containing one L-thevetose and two D-glucose units, exhibits higher hydrophilicity and a more controlled, slower-acting cytotoxicity profile compared to monoglycosides like neriifolin or peruvoside [2]. In human cancer cell lines, monoglycosides consistently demonstrate lower IC50 values (higher potency) due to rapid membrane permeation, making Thevetin A the necessary baseline for evaluating the steric hindrance and solubility impacts of triglycosylation [1].
| Evidence Dimension | Cytotoxic potency and membrane permeability |
| Target Compound Data | Thevetin A (Trioside): Higher hydrophilicity, slower cellular uptake |
| Comparator Or Baseline | Neriifolin (Monoside): High lipophilicity, rapid cellular uptake, higher cytotoxic potency |
| Quantified Difference | Triosides exhibit significantly attenuated cytotoxicity and higher aqueous solubility compared to highly lipophilic monosides |
| Conditions | In vitro cytotoxicity and SAR assays on human cancer cell lines |
Crucial for researchers designing SAR studies who need a specific trioside baseline to compare against highly potent, lipophilic monoside analogs.
Thevetin A functions as a potent inhibitor of the Na+/K+-ATPase pump, a mechanism shared with classical cardenolides like ouabain [1]. Cardenolides from Thevetia peruviana demonstrate competitive sub-micromolar to low-micromolar IC50 inhibition of the sodium pump, leading to intracellular sodium accumulation and subsequent apoptosis in cancer models (e.g., MGC-803 cells showing IC50 values in the range of 0.02–0.53 μM for related derivatives) [1]. Thevetin A's specific cannogenin core provides a unique binding kinetic profile compared to ouabain's highly hydroxylated structure [1].
| Evidence Dimension | Na+/K+-ATPase pump inhibition and apoptosis induction |
| Target Compound Data | Thevetin A and derivatives: Sub-micromolar to low-micromolar IC50 |
| Comparator Or Baseline | Ouabain: Standard baseline inhibitor |
| Quantified Difference | Comparable mechanism of action with distinct binding kinetics due to the cannogenin aglycone vs. ouabagenin |
| Conditions | Enzymatic assays and in vitro apoptosis models (e.g., MGC-803 cells) |
Validates Thevetin A as a specialized pharmacological tool for investigating sodium pump-mediated apoptotic pathways in oncology and cardiology.
In forensic toxicology, distinguishing between poisoning from yellow oleander (Thevetia peruviana) and common oleander (Nerium oleander) is critical [1]. While both plants contain highly toxic cardiac glycosides, their profiles are distinct. Thevetin A is exclusively found in Thevetia species, whereas oleandrin is the primary toxic marker for Nerium [1]. The detection of Thevetin A via LC-MS/MS provides definitive confirmation of Thevetia ingestion, preventing misidentification in clinical and forensic investigations[2].
| Evidence Dimension | Species-specific toxicological marker presence |
| Target Compound Data | Thevetin A: Present exclusively in Thevetia species |
| Comparator Or Baseline | Oleandrin: Present exclusively in Nerium species |
| Quantified Difference | 100% specificity for differentiating yellow oleander from common oleander poisoning |
| Conditions | Forensic LC-MS/MS analysis of biological fluids or plant extracts |
Essential for forensic and clinical toxicology labs procuring analytical standards to definitively identify the exact botanical source of cardiac glycoside poisoning.
Procured as a certified reference material for LC-MS/MS and HPTLC workflows to definitively identify Thevetia peruviana (yellow oleander) poisoning. Its unique mass fragmentation allows forensic chemists to differentiate it from Nerium oleander (oleandrin) or Digitalis (digoxin) toxicity in biological samples[1].
Utilized as a critical trioside baseline in SAR studies evaluating the impact of glycosylation on cytotoxicity. Researchers compare Thevetin A against monoglycosides (like neriifolin) to determine how the bulky trisaccharide chain affects membrane permeability and Na+/K+-ATPase binding affinity[2].
Applied in pharmacological research as a specific tool compound to study the alpha-subunit of the sodium-potassium pump. It is used to investigate downstream calcium-dependent apoptotic pathways and compare binding kinetics against classical inhibitors like ouabain [2].
Procured by nutraceutical and agricultural testing laboratories to quantify toxic cardenolide limits in plant extracts. Accurate quantification of Thevetin A is necessary to ensure regulatory compliance and safety in products derived from Apocynaceae species [1].